3-((2-Furylmethylene)amino)-2-oxoimidazolidine-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL CHLORIDE is a chemical compound with the molecular formula C9H8ClN3O3 and a molecular weight of 241.63 g/mol. It is known for its unique structure, which includes a furan ring and an imidazolidine ring, making it a compound of interest in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL CHLORIDE typically involves the reaction of 2-furylmethyleneamine with 2-oxoimidazolidine-1-carbonyl chloride under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using recrystallization techniques to obtain a high-purity compound suitable for industrial applications.
Analyse Chemischer Reaktionen
3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL CHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols, forming substituted imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL CHLORIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL CHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL CHLORIDE can be compared with similar compounds such as:
3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL BROMIDE: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL FLUORIDE:
The uniqueness of 3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL CHLORIDE lies in its specific reactivity and the ability to form stable derivatives, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
61336-91-2 |
---|---|
Molekularformel |
C9H8ClN3O3 |
Molekulargewicht |
241.63 g/mol |
IUPAC-Name |
3-[(E)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C9H8ClN3O3/c10-8(14)12-3-4-13(9(12)15)11-6-7-2-1-5-16-7/h1-2,5-6H,3-4H2/b11-6+ |
InChI-Schlüssel |
ZWXXVWSSKFZMOJ-IZZDOVSWSA-N |
Isomerische SMILES |
C1CN(C(=O)N1C(=O)Cl)/N=C/C2=CC=CO2 |
Kanonische SMILES |
C1CN(C(=O)N1C(=O)Cl)N=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.